![molecular formula C14H16N2O4 B2493946 Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate CAS No. 397847-81-3](/img/structure/B2493946.png)
Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate
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Overview
Description
“Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate”, also known as DKP, is one of the degradation products of aspartame (APM) . It is also found in processed cocoa powder .
Synthesis Analysis
The synthesis of DKP has been studied extensively. A high-performance liquid chromatography (HPLC) method has been developed and validated to determine the content of DKP in APM . The method gave satisfactory recoveries (99.1% and 99.5%) and repeatabilities (0.4%) from APM spiked with two concentrations .Chemical Reactions Analysis
Aspartame is known to decompose under heat, moisture, and pH stress into its constituent amino acids and DKP . The limits of detection and quantification for DKP are estimated to be 0.0005 and 0.002 wt%, respectively .Scientific Research Applications
DNA Minor Groove Binding
Hoechst 33258, an analogue of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This compound has found extensive use in fluorescent DNA staining due to its ability to penetrate cells, offering insights into chromosome and nuclear dynamics in plant cell biology. Its role extends to radioprotection and as a topoisomerase inhibitor, contributing significantly to the field of drug design and molecular research related to DNA binding and interaction (Issar & Kakkar, 2013).
Antioxidant and Radioprotective Properties
Chromone Derivatives
Chromones, structurally related to Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate, are recognized for their natural occurrence in the human diet and their association with a range of physiological activities. These activities, including anti-inflammatory, antidiabetic, and anticancer effects, are believed to stem from the antioxidant properties of chromones, which help neutralize active oxygen and halt free radical processes, thereby mitigating cell impairment and disease progression (Yadav et al., 2014).
Synthetic Phenolic Antioxidants
Related compounds to Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate, like synthetic phenolic antioxidants (SPAs), are utilized extensively to prevent oxidative reactions in various products. SPAs, found in various environmental matrices, have been implicated in human exposure and toxicity concerns. Studies indicate that certain SPAs might lead to hepatic toxicity, possess endocrine-disrupting effects, and potentially exhibit carcinogenic properties. Further research is recommended to explore novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Benzopyrones in Lymphedema Management
Benzopyrones, which include Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate derivatives, have shown clinical efficacy in managing lymphedema but are also associated with hepatotoxicity in certain cases. This review highlights the metabolic pathways and the importance of pharmacogenetics in mitigating the risks associated with benzopyrone therapy, emphasizing the need for careful patient selection and monitoring during treatment (Hu & Piller, 2017).
Safety and Hazards
properties
IUPAC Name |
benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-13(18)16-11(14(19)15-9)7-12(17)20-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYABDKAZXEBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate |
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